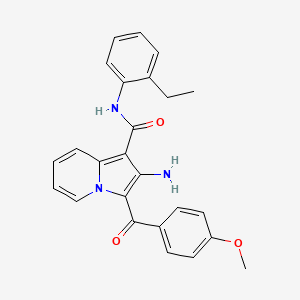

2-amino-N-(2-ethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide

Description

Historical Development of Indolizine Chemistry

The indolizine framework, a bicyclic structure combining pyrrole and pyridine rings, traces its origins to late 19th-century chemistry. In 1890, Angeli first described the synthesis of pyrindole derivatives, laying the groundwork for indolizine research. The pivotal breakthrough came in 1912 when Scholtz synthesized indolizine (then termed "pyrrocoline") via thermal condensation of 2-methylpyridine with acetic anhydride. This reaction, later refined by Tschitschibabin in 1927, established foundational methods for indolizine synthesis through cyclization of pyridinium salts. These early studies revealed the scaffold’s unique electronic configuration, characterized by partial aromaticity and dual reactivity from its fused heterocycles. Over subsequent decades, innovations such as 1,3-dipolar cycloadditions and radical-mediated syntheses expanded access to diverse indolizine derivatives, setting the stage for modern pharmacological explorations.

Significance of Indolizine Scaffold in Medicinal Chemistry

Indolizines occupy a critical niche in drug discovery due to their structural mimicry of bioactive natural products and tunable electronic properties. The scaffold’s planar geometry facilitates π-π interactions with biological targets, while nitrogen atoms enable hydrogen bonding. Notably, indolizine derivatives exhibit broad bioactivity, including antitumor, anti-inflammatory, and antiangiogenic effects. For instance, 1,3,7-trisubstituted indolizines have been engineered as fluorescent probes for tracking drug–target interactions, leveraging their intrinsic emission properties. The carboxamide subgroup, as seen in 2-amino-N-(2-ethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide, further enhances binding specificity by introducing hydrogen-bond donor/acceptor sites.

Structural Features of Indolizine-1-carboxamide Derivatives

Indolizine-1-carboxamides are characterized by a carboxamide group at position 1, which modulates solubility and target affinity. Key structural elements of 2-amino-N-(2-ethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide include:

- Position 2 : An amino group (–NH$$_2$$) that enhances hydrogen-bonding capacity.

- Position 3 : A 4-methoxybenzoyl substituent contributing hydrophobic and electron-donating effects.

- N-linked side chain : A 2-ethylphenyl group providing steric bulk and lipophilicity.

Table 1: Structural Comparison of Representative Indolizine-1-carboxamide Derivatives

This derivative’s methoxy and ethyl groups balance polarity and membrane permeability, making it suitable for pharmacokinetic optimization.

Position of 2-Amino-N-(2-ethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide in Contemporary Research

Recent studies highlight its role as a modular scaffold for targeted drug design. The compound’s amino and carboxamide groups permit conjugation with biomolecules (e.g., biotin for affinity chromatography), while the methoxybenzoyl moiety may engage in hydrophobic pocket interactions. Current synthetic strategies emphasize radical cyclization and cross-coupling to access such derivatives efficiently. For example, MnO$$_2$$-mediated oxidative coupling enables the introduction of electron-withdrawing groups at position 3, a method applicable to this compound’s synthesis. Emerging applications include fluorescent tagging of drug candidates and proteomic target identification, leveraging the indolizine core’s stability under physiological conditions.

Properties

IUPAC Name |

2-amino-N-(2-ethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O3/c1-3-16-8-4-5-9-19(16)27-25(30)21-20-10-6-7-15-28(20)23(22(21)26)24(29)17-11-13-18(31-2)14-12-17/h4-15H,3,26H2,1-2H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRROFWSZXOTPCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2-ethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indolizine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a pyrrole derivative.

Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.

Attachment of the 2-Ethylphenyl Group: This step often involves Friedel-Crafts alkylation or acylation reactions.

Addition of the 4-Methoxybenzoyl Group: This can be accomplished through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(2-ethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms. Its unique structure allows chemists to explore various synthetic pathways and functional group transformations.

Biology

In biological research, it may act as a probe or ligand in biochemical assays. Studies have shown that derivatives of indolizines can interact with proteins and nucleic acids, making them valuable in understanding protein-ligand interactions .

Medicine

The compound has potential therapeutic applications:

- Anti-inflammatory Activity: Research indicates that it may inhibit the production of pro-inflammatory cytokines, suggesting its use as an anti-inflammatory agent.

- Anticancer Properties: Indolizine derivatives have been explored for their anticancer activities, with some showing efficacy against various cancer cell lines .

Industry

In industrial applications, this compound can be utilized in developing advanced materials such as polymers and nanomaterials due to its unique chemical properties .

Case Study 1: Anti-Tubercular Activity

A study evaluated the anti-tubercular activity of related indolizine compounds against Mycobacterium tuberculosis strains. The results showed that certain derivatives exhibited significant activity with minimum inhibitory concentrations (MIC) ranging from 4 to 32 µg/mL against susceptible strains and up to 64 µg/mL against multidrug-resistant strains .

Case Study 2: Structure-Activity Relationship (SAR)

Research focused on the structure-activity relationship of various indolizine derivatives revealed that modifications in substituents significantly impacted biological activity. For instance, the introduction of different aromatic groups altered the compounds' lipophilicity and bioactivity, enhancing their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of 2-amino-N-(2-ethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as signal transduction, gene expression modulation, or enzyme inhibition.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Comparative Analysis of Structural Analogs

Substituent Effects on Physicochemical Properties

Electron-Donating Groups (e.g., Methoxy, Ethyl) :

Positional Isomerism

Biological Activity

2-amino-N-(2-ethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide is a compound belonging to the indolizine class, which has garnered attention for its diverse biological activities. This article aims to synthesize existing research findings regarding its biological activity, focusing on its anticancer properties, receptor interactions, and potential therapeutic applications.

Anticancer Activity

Recent studies have highlighted the potential of indolizine derivatives, including our compound of interest, in inducing apoptosis in cancer cells. For instance, research on related indolizine compounds has demonstrated significant cytotoxic effects against various human cancer cell lines, particularly prostate cancer (PC-3 and DU-145) with IC50 values around 1.89 μM . The mechanism of action involves:

- Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells.

- Apoptosis Induction : Flow cytometry and annexin-V assays have shown increased apoptosis rates upon treatment.

- Mitochondrial Dysfunction : Alterations in mitochondrial membrane potential and increased intracellular calcium levels were observed .

Receptor Interaction

Another critical aspect of the biological activity of indolizine derivatives is their interaction with the α7 nicotinic acetylcholine receptor (nAChR). This receptor is a promising target for cognitive enhancement therapies related to schizophrenia. Research indicates that several indolizine derivatives exhibit agonistic activity towards α7 nAChR, with some compounds showing higher potency than established drugs like EVP-6124 .

Study 1: Induction of Apoptosis in Prostate Cancer Cells

A study focused on a series of indolizine derivatives, including our compound, assessed their cytotoxicity against prostate cancer cell lines. The results indicated that treatment with these compounds led to significant inhibition of cell proliferation and migration. The study utilized various assays to confirm apoptosis through caspase activation and changes in Bcl-2 family protein expression .

Study 2: Agonistic Activity on α7 nAChR

In a separate investigation, a range of indolizines was synthesized and evaluated for their ability to activate α7 nAChR. The findings revealed that these compounds could enhance receptor activity, suggesting potential applications in treating cognitive impairments associated with schizophrenia .

Data Summary

| Activity | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Anticancer | PC-3 | 1.89 | Apoptosis induction, cell cycle arrest |

| Agonistic Activity | α7 nAChR | Varies | Receptor activation |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-amino-N-(2-ethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis involves three critical steps:

- Indolizine Core Formation : Cyclization of pyridine derivatives with alkynes using Pd/Cu catalysts under inert atmospheres (e.g., nitrogen) .

- Functionalization : Amino and carboxamide groups are introduced via nucleophilic substitution (e.g., EDCI/DCC coupling agents) .

- Benzoylation/Methoxylation : Electrophilic substitution with benzoyl chloride and methoxybenzene under acidic/basic conditions .

- Yield Optimization : Reaction purity is enhanced by recrystallization or column chromatography (hexane:ethyl acetate eluent) .

Q. Which analytical techniques are essential for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer :

- 1H/13C NMR : Look for aromatic proton signals (δ 7.2–7.8 ppm) and carboxamide carbonyl peaks (δ ~165–170 ppm) .

- FT-IR : Confirm amide bonds (N–H stretch ~3300 cm⁻¹; C=O ~1650 cm⁻¹) and methoxy groups (C–O–C ~1250 cm⁻¹) .

- Mass Spectrometry : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 327.2 for related indolizine derivatives) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR shifts) be resolved during structural validation?

- Methodological Answer :

- Dual Solvent Analysis : Compare NMR spectra in CDCl₃ vs. DMSO-d₆ to identify solvent-induced shifts (e.g., DMSO stabilizes NH groups, altering δ values) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon connectivity .

- X-ray Crystallography : Use single-crystal diffraction to confirm bond angles (e.g., dihedral angles between methoxyphenyl and indolizine moieties) .

Q. What strategies are effective for optimizing the compound’s bioactivity while minimizing cytotoxicity?

- Methodological Answer :

- SAR Studies : Modify substituents (e.g., replace 4-methoxybenzoyl with 4-fluorobenzoyl) to assess antibacterial/antioxidant activity changes .

- In Silico Docking : Model interactions with target enzymes (e.g., bacterial topoisomerases) using software like AutoDock .

- Cytotoxicity Screening : Use MTT or Bradford assays (protein-dye binding at 595 nm) to quantify cell viability .

Q. How can researchers address contradictions in reported biological activity data across studies?

- Methodological Answer :

- Orthogonal Assays : Validate antimicrobial activity via both agar diffusion (zone of inhibition) and microbroth dilution (MIC values) .

- Batch Reprodubility Tests : Ensure consistent synthetic protocols (e.g., inert atmosphere purity, catalyst lot variability) .

- Meta-Analysis : Compare data across structurally analogous compounds (e.g., 4-methyl vs. 4-chloro benzoyl derivatives) to identify substituent-dependent trends .

Q. What advanced purification techniques are suitable for isolating trace impurities in scaled-up synthesis?

- Methodological Answer :

- HPLC-PDA : Use reverse-phase C18 columns with acetonitrile/water gradients to separate polar byproducts .

- Preparative TLC : Isolate non-UV-active impurities via iodine staining or fluorescence quenching .

- Mass-Directed Purification : Couple LC with fraction collectors triggered by MS signals for target m/z .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.